Ethyl 2,2,3,3,3-pentafluoropropyl carbonate
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Overview
Description
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound with the molecular formula C6H7F5O3 and a molecular weight of 222.11 g/mol . This compound is characterized by the presence of five fluorine atoms attached to a propyl group, which is further linked to an ethyl carbonate moiety. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of ethyl chloroformate with 2,2,3,3,3-pentafluoropropanol under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2,3,3,3-pentafluoropropyl carbonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of carbamate and carbonate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products:
Nucleophilic Substitution: Carbamate and carbonate derivatives.
Hydrolysis: 2,2,3,3,3-pentafluoropropanol and ethyl alcohol.
Scientific Research Applications
Ethyl 2,2,3,3,3-pentafluoropropyl carbonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 2,2,3,3,3-pentafluoropropyl carbonate is primarily based on its ability to undergo nucleophilic substitution and hydrolysis reactions. The presence of fluorine atoms in the molecule enhances its reactivity towards nucleophiles, facilitating the formation of various derivatives. Additionally, the carbonate group can be hydrolyzed under acidic or basic conditions, releasing 2,2,3,3,3-pentafluoropropanol and ethyl alcohol .
Comparison with Similar Compounds
Methyl 2,2,3,3,3-pentafluoropropyl carbonate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl 2,2,3,3-tetrafluoropropyl carbonate: Contains one less fluorine atom compared to this compound.
Uniqueness: this compound is unique due to the presence of five fluorine atoms, which significantly enhances its chemical stability and reactivity. This makes it more suitable for applications requiring high thermal stability and resistance to chemical degradation compared to its less fluorinated counterparts .
Properties
CAS No. |
277332-96-4 |
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Molecular Formula |
C6H6F5O3- |
Molecular Weight |
221.10 g/mol |
IUPAC Name |
1,1,1,2,2-pentafluoropentan-3-yl carbonate |
InChI |
InChI=1S/C6H7F5O3/c1-2-3(14-4(12)13)5(7,8)6(9,10)11/h3H,2H2,1H3,(H,12,13)/p-1 |
InChI Key |
GLIWGURRHWYDPS-UHFFFAOYSA-M |
SMILES |
CCOC(=O)OCC(C(F)(F)F)(F)F |
Canonical SMILES |
CCC(C(C(F)(F)F)(F)F)OC(=O)[O-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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